molecular formula C14H17NOS B3183199 (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate CAS No. 745783-98-6

(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate

Cat. No.: B3183199
CAS No.: 745783-98-6
M. Wt: 247.36 g/mol
InChI Key: DNRPSBSMXLYTQF-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate is a chiral isothiocyanate compound characterized by the presence of a benzyloxy group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate typically involves the following steps:

    Starting Material: The synthesis begins with (1R,2R)-(-)-2-Benzyloxycyclohexanol.

    Formation of Isothiocyanate: The hydroxyl group of (1R,2R)-(-)-2-Benzyloxycyclohexanol is converted to an isothiocyanate group using reagents such as thiophosgene or a combination of carbon disulfide and an amine base under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.

Major Products Formed

    Thiourea Derivatives: Formed from the reaction with amines.

    Urea Derivatives: Formed from the reaction with alcohols.

Scientific Research Applications

(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in studies to understand the interaction of isothiocyanates with biological molecules.

Mechanism of Action

The mechanism of action of (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate
  • (1R,2R)-(-)-2-Benzyloxycycloheptyl isothiocyanate

Uniqueness

(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate is unique due to its specific cyclohexyl ring structure, which can influence its reactivity and interaction with biological molecules compared to its cyclopentyl and cycloheptyl analogs.

Properties

IUPAC Name

[(1R,2R)-2-isothiocyanatocyclohexyl]oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c17-11-15-13-8-4-5-9-14(13)16-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRPSBSMXLYTQF-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N=C=S)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N=C=S)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate
Reactant of Route 6
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.